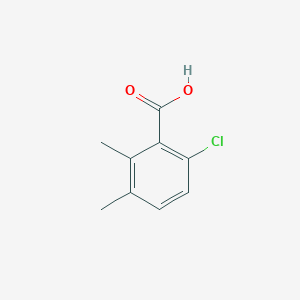

6-Chloro-2,3-dimethylbenzoic acid

Description

Overview of Halogenated and Alkyl-Substituted Benzoic Acids in Contemporary Chemical Research

Halogenated and alkyl-substituted benzoic acids are foundational scaffolds in modern chemical research, serving as versatile intermediates and key building blocks in the synthesis of a wide array of functional molecules. Their importance spans pharmaceuticals, agrochemicals, dyes, and materials science.

Halogenated benzoic acid derivatives, particularly those containing chlorine, are frequently used as precursors in the synthesis of pesticides and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a halogen atom can significantly alter the electronic properties and reactivity of the molecule, providing a handle for further chemical transformations.

Similarly, alkyl-substituted benzoic acids are crucial in organic and medicinal chemistry. For instance, 2,6-dimethylbenzoic acid is a known precursor for anti-inflammatory and antirheumatic agents and has been explored as a potential geothermal tracer. chemicalbook.com Its isomer, 2,3-dimethylbenzoic acid, serves as a reagent in the synthesis of pyridyl benzamides, which act as inhibitors for the kinetoplastid Trypanosoma brucei, the parasite responsible for sleeping sickness. chemicalbook.com Furthermore, it is used to create compounds for treating a range of conditions including neurodegenerative disorders, depression, and anxiety. chemicalbook.com The position and nature of the alkyl groups can be tuned to control the steric and electronic environment of the molecule, influencing its biological activity and physical properties. guidechem.com

Importance of 6-Chloro-2,3-dimethylbenzoic Acid as a Benzoic Acid Derivative in Synthetic and Medicinal Chemistry Research

Currently, there is a notable lack of specific research literature and database entries detailing the distinct applications of this compound in synthetic or medicinal chemistry. While its isomers have found utility as intermediates for drugs and other specialty chemicals, the specific contributions of the 6-chloro substituted variant remain largely undocumented in accessible scientific reports. Its primary role is likely that of a specialized building block in organic synthesis, though concrete examples leading to commercial products or advanced clinical candidates are not prominently reported.

Influence of Chlorine and Methyl Substituents on Aromatic Systems and Carboxylic Acid Functionality in Analogous Compounds

The chemical behavior of a substituted benzoic acid is profoundly influenced by its substituents. In this compound, the chlorine atom and two methyl groups each exert distinct electronic and steric effects that modulate the properties of the aromatic ring and the carboxylic acid group.

Electronic Effects:

Chlorine Atom: As a halogen, chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the carboxylate group. By stabilizing the negative charge of the conjugate base (carboxylate anion), the inductive effect of chlorine typically increases the acidity of the benzoic acid compared to the unsubstituted parent molecule.

Methyl Groups: Alkyl groups like methyl are electron-donating through an inductive effect (+I). They push electron density into the aromatic ring, which tends to destabilize the negative charge on the carboxylate anion. This destabilization makes the carboxylic acid less acidic.

In a molecule like this compound, these opposing electronic forces are at play. The net effect on acidity would depend on the relative positions and interplay of these groups, but the strong electron-withdrawing nature of chlorine is a dominant factor.

Steric Effects: The placement of substituents in the ortho positions (positions 2 and 6) relative to the carboxylic acid group introduces significant steric hindrance. In this compound, the methyl group at position 2 and the chlorine atom at position 6 crowd the carboxylic acid. This steric crowding can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. Such a conformational change disrupts the π-conjugation between the carboxyl group and the aromatic system. This disruption can further influence the molecule's acidity and its reactivity in chemical reactions.

Compound Properties

Below is a table of basic identifiers for this compound. Detailed experimental data such as melting point, boiling point, and solubility are not widely available, reflecting its status as a niche research chemical.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNGKBNVEUVMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325289 | |

| Record name | 6-chloro-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-24-1 | |

| Record name | NSC409570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2,3 Dimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Chloro-2,3-dimethylbenzoic acid, both ¹H and ¹³C NMR provide definitive information about the specific arrangement of substituents on the benzoic acid core.

¹H NMR Analysis for Aromatic Proton Splitting Patterns and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group. The aromatic region is particularly informative. In the structure of this compound, there are two adjacent protons on the aromatic ring at positions C4 and C5.

Aromatic Protons: These two protons will appear as a pair of doublets due to coupling with each other (an AX or AB system). The proton at C5, being ortho to the electron-withdrawing chlorine atom, would likely resonate at a downfield chemical shift compared to the proton at C4. The coupling constant between these two adjacent protons (³J) would typically be in the range of 6-8 Hz, characteristic of ortho-coupling in benzene (B151609) rings. docbrown.inforeddit.com

Methyl Protons: The two methyl groups at positions C2 and C3 are chemically non-equivalent and are expected to produce two separate singlets in the aliphatic region of the spectrum (typically around 2.0-2.5 ppm).

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a significantly downfield position, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| -COOH | >10 | Broad Singlet | N/A | Chemical shift is variable. |

| Aromatic H (C4-H, C5-H) | ~7.0 - 8.0 | Pair of Doublets | ~6-8 Hz | Ortho-coupling between adjacent protons. |

| Methyl H (-CH₃) | ~2.0 - 2.5 | Two Singlets | N/A | Two distinct signals for the two methyl groups. |

¹³C NMR Chemical Shifts for Carboxyl and Chlorine-Adjacent Carbons

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. Of particular diagnostic value are the chemical shifts for the carboxyl carbon and the carbon atom bonded to the chlorine atom.

Carboxyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded due to the two adjacent, electronegative oxygen atoms. Its signal is expected to appear far downfield, typically in the range of 165-175 ppm. rsc.orgdocbrown.info

Chlorine-Adjacent Carbon (C6): The carbon atom directly attached to the chlorine atom (C6) will have its chemical shift influenced by the electronegativity and anisotropic effects of the halogen. Its resonance is anticipated in the aromatic region, typically around 130-140 ppm. The precise shift is affected by the combination of all substituents on the ring. fiu.edu

Other Aromatic Carbons: The remaining four carbons of the benzene ring will appear in the 120-150 ppm range. The carbons bearing the methyl groups (C2, C3) and the carboxylic acid (C1) will show signals for quaternary carbons, which are typically weaker in intensity. libretexts.org

Methyl Carbons: The carbons of the two methyl groups will resonate at the most upfield positions, generally between 15-25 ppm.

Distinguishing Positional Isomers (e.g., 6-chloro vs. other chloro-dimethylbenzoic acids) via NMR Descriptors

NMR spectroscopy is exceptionally effective at distinguishing between constitutional isomers, as each isomer possesses a unique electronic environment and symmetry. youtube.comresearchgate.net The number of signals in the ¹³C NMR spectrum and the splitting patterns in the ¹H NMR spectrum are key differentiators.

For example, comparing this compound with a hypothetical isomer like 4-Chloro-2,3-dimethylbenzoic acid reveals clear differences:

Symmetry and Number of Signals: this compound is asymmetric, resulting in nine unique signals in its ¹³C NMR spectrum (6 aromatic, 1 carboxyl, 2 methyl). A more symmetric isomer, such as 3-Chloro-2,6-dimethylbenzoic acid, would have a plane of symmetry, reducing the number of unique carbon signals.

¹H NMR Splitting Patterns: In this compound, the two aromatic protons are adjacent, giving a characteristic pair of doublets (an AB or AX system). In contrast, an isomer like 4-Chloro-2,3-dimethylbenzoic acid would have two isolated aromatic protons, which would appear as two singlets in the aromatic region.

Comparative NMR Descriptors for Isomers of Chloro-dimethylbenzoic Acid

| Isomer | Expected Aromatic ¹H Signals | Expected Aromatic ¹³C Signals | Key Differentiating Feature |

|---|---|---|---|

| This compound | 2 (Pair of doublets) | 6 | Adjacent aromatic protons lead to ortho-coupling. |

| 4-Chloro-2,3-dimethylbenzoic acid | 2 (Two singlets) | 6 | Isolated aromatic protons do not show coupling. |

| 5-Chloro-2,3-dimethylbenzoic acid | 2 (Two singlets) | 6 | Isolated aromatic protons. Different chemical shifts from the 4-chloro isomer. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Carboxylate Vibrations and Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations associated with the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies. orgchemboulder.comdocbrown.info

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.infoechemi.com

C=O Stretch: An intense, sharp absorption corresponding to the carbonyl stretch is expected between 1680 and 1720 cm⁻¹. The position within this range can be affected by conjugation with the aromatic ring and hydrogen bonding. echemi.commdpi.com

C-O Stretch and O-H Bend: Vibrations corresponding to the C-O stretch and O-H in-plane bend are typically coupled and appear in the fingerprint region, around 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively. orgchemboulder.com A characteristic broad O-H out-of-plane bend is also often observed around 900-960 cm⁻¹. docbrown.info

Other Vibrations: C-H stretching vibrations from the methyl groups and the aromatic ring appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. mdpi.com The C-Cl stretch typically appears at lower wavenumbers, in the 600-800 cm⁻¹ range.

Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Characteristic of a carboxylic acid dimer. echemi.com |

| C=O Stretch | 1680 - 1720 | Strong, Sharp | The most intense peak in the carbonyl region. docbrown.info |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands may be observed. mdpi.com |

| C-O Stretch / O-H Bend | 1210 - 1320 | Medium to Strong | Often coupled modes. orgchemboulder.com |

Differentiation of Polymorphic Forms Through Distinct Diffraction Peaks and Raman Shifts

Polymorphism describes the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. americanpharmaceuticalreview.comnih.gov These different packing arrangements can lead to distinct physical properties. Raman spectroscopy is a powerful technique for identifying and differentiating polymorphs because the lattice vibrations (phonons) and subtle changes in molecular conformation are sensitive to the crystal environment. acs.orgphotonics.comspectroscopyonline.com

While specific polymorphic forms of this compound are not widely reported, the principles of their differentiation can be discussed based on studies of related benzoic acid derivatives. ucl.ac.ukias.ac.in Different polymorphs would exhibit unique Raman spectra, particularly in the low-frequency region (< 200 cm⁻¹), which corresponds to the external lattice vibrations. rsc.org Furthermore, changes in intermolecular interactions, such as the geometry of the hydrogen-bonded carboxylic acid dimers, would cause small but measurable shifts in the internal vibrational modes, including the C=O stretching frequency. americanpharmaceuticalreview.com Therefore, each polymorphic form would have a unique "fingerprint" Raman spectrum, allowing for their unambiguous identification. photonics.com

The request for in-depth information on the liquid chromatography-mass spectrometry (LC-MS) analysis of byproducts and degradation intermediates, as well as X-ray crystallographic data for solid-state structure determination, including intermolecular interactions and polymorphism, for this compound could not be fulfilled with specific, verifiable research findings.

Therefore, it is not possible to provide a detailed article with data tables and thorough research findings as requested without access to proprietary or unpublished experimental results for this particular chemical compound. General principles of these analytical techniques as applied to analogous benzoic acid derivatives exist, but a focused and accurate report solely on this compound cannot be constructed from the available scientific literature.

Computational Chemistry and Theoretical Investigations of 6 Chloro 2,3 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties and reactivity.

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule in solution. DFT calculations can predict pKa by modeling the thermodynamics of the deprotonation process. The change in Gibbs free energy (ΔG) for the dissociation of the carboxylic acid proton is calculated, which is then used to determine the pKa value. mdpi.com This involves optimizing the geometries of both the protonated (acid) and deprotonated (conjugate base) forms of 6-Chloro-2,3-dimethylbenzoic acid in a simulated solvent environment. The energy difference between these two states is fundamental to predicting the molecule's acidity. researchgate.net The use of implicit solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is crucial for accurately simulating the solvent effects. nih.govnih.gov

Table 1: Illustrative Thermodynamic Data for pKa Prediction of this compound

| Parameter | Symbol | Hypothetical Value (kcal/mol) |

| Gas-Phase Free Energy of Acid | G°(gas, HA) | -785.12 |

| Gas-Phase Free Energy of Conjugate Base | G°(gas, A⁻) | -452.89 |

| Solvation Free Energy of Acid | ΔG°(solv, HA) | -9.75 |

| Solvation Free Energy of Conjugate Base | ΔG°(solv, A⁻) | -65.43 |

| Free Energy of Deprotonation in Solution | ΔG°(aq) | 4.15 |

| Predicted pKa | pKa | 3.04 |

The accuracy of DFT-based pKa predictions is highly dependent on the chosen functional, which approximates the exchange-correlation energy. Different functionals vary in their complexity and performance for specific molecular properties.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for a variety of systems, including substituted benzoic acids. mdpi.com

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): A long-range corrected functional that improves the description of long-range interactions. Studies have shown it to be particularly reliable for determining the pKa of carboxylic acids, often yielding a mean absolute error (MAE) well below 1 pKa unit. nih.gov It has demonstrated high accuracy for chloro-substituted benzoic acids. nih.gov

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Another hybrid functional that has proven effective. For substituted benzoic acids, especially those affected by steric "ortho-effects" like 2,6-dimethylbenzoic acid, B3PW91 has been shown to perform remarkably well, sometimes outperforming other functionals in depicting such complex interactions. nih.gov

Recent research indicates that for a set of substituted benzoic acids, CAM-B3LYP can achieve a very low mean absolute error (MAE) of 0.23, while B3PW91 also provides satisfactory predictions with an MAE of 0.38. nih.gov The choice of functional, along with an appropriate basis set like 6-311G+(d,p), is critical for obtaining results that correlate well with experimental values. nih.gov

Table 2: Comparison of DFT Functionals for pKa Prediction of Substituted Benzoic Acids

| DFT Functional | Type | Mean Absolute Error (MAE) for Benzoic Acids | Key Strengths |

| B3LYP | Hybrid-GGA | ~0.9 pKa units | Good balance of cost and accuracy for general purposes. mdpi.comnih.gov |

| CAM-B3LYP | Long-Range Corrected | ~0.23 pKa units | High accuracy for carboxylic acids, including chloro-substituted variants. nih.gov |

| B3PW91 | Hybrid-GGA | ~0.38 pKa units | Accurately models steric effects, such as the "ortho-effect". nih.gov |

The substituents on the benzene (B151609) ring of this compound significantly influence its reactivity through steric and electronic effects.

Steric Effects: The presence of substituents at both the 2- and 6-positions (an "ortho" effect) creates significant steric hindrance around the carboxylic acid group. nih.gov This steric crowding can force the carboxyl group to twist out of the plane of the benzene ring. This disruption of planarity can interfere with resonance stabilization between the carboxyl group and the aromatic ring, which in turn affects the acidity and the reaction pathways for processes like esterification or amide bond formation. DFT calculations can quantify this effect by measuring the dihedral angle between the carboxyl group and the aromatic ring in the optimized geometry. nih.gov

Electrostatic Potential (ESP) Maps are visual tools that illustrate the charge distribution on a molecule's surface. wuxiapptec.com They are generated by calculating the electrostatic potential at various points on the electron density surface. researchgate.net For this compound, the ESP map would show regions of negative potential (colored red), typically concentrated around the electronegative oxygen and chlorine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (colored blue) would be found around the acidic proton of the carboxyl group, highlighting it as the site for nucleophilic attack or deprotonation. wuxiapptec.comresearchgate.net

Chemical Hardness and Softness are concepts derived from conceptual DFT that help describe the reactivity of a molecule.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. A harder molecule has a larger gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are generally more polarizable and reactive.

These parameters, along with the chemical potential (μ), can be calculated from the energies of the HOMO and LUMO to provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative Values)

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness | η | E_LUMO - E_HOMO | Resistance to charge transfer. |

| Chemical Softness | S | 1 / η | Propensity to undergo charge transfer. |

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates.

To investigate the potential biological activity of this compound, molecular docking simulations can be performed. This involves:

Obtaining the 3D crystal structure of a target enzyme or receptor from a database like the Protein Data Bank (PDB). nih.gov

Computationally docking the 3D structure of this compound into the active site of the target protein.

Using a scoring function to estimate the binding affinity (often expressed as a negative value in kcal/mol, where a more negative value indicates stronger binding). nih.gov

The simulation analyzes potential interactions such as hydrogen bonds (e.g., between the carboxylic acid group and polar amino acid residues), hydrophobic interactions (between the dimethyl-substituted benzene ring and nonpolar residues), and halogen bonds (involving the chlorine atom). mdpi.com For instance, docking studies on similar benzoic acid derivatives against the trans-sialidase enzyme from Trypanosoma cruzi revealed that the carboxylate group is crucial for interacting with key arginine residues in the active site. mdpi.com Such simulations could predict whether this compound might act as an inhibitor or modulator for a given biological target.

Table 4: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Enzyme A | -7.8 | ARG 121, LYS 234 | Hydrogen Bond with Carboxyl Group |

| Enzyme A | -7.8 | LEU 88, PHE 290 | Hydrophobic Interaction with Benzene Ring |

| Receptor B | -6.5 | SER 45, TYR 99 | Hydrogen Bond with Carboxyl and Chlorine Atoms |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be instrumental in predicting their biological activities and guiding the rational design of new, more potent derivatives.

A typical QSAR study on a series of compounds related to this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure and are categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, the presence of the chlorine atom and the carboxylic acid group significantly influences its electronic nature. The Hammett equation can be applied to quantify the electronic effect of the chloro and methyl substituents on the benzoic acid ring. wikipedia.org

Steric Descriptors: These descriptors relate to the size and shape of the molecule. The two methyl groups and the chlorine atom on the phenyl ring of this compound introduce considerable steric hindrance, which can be quantified using parameters like molar refractivity or Taft's steric parameters.

Once these descriptors are calculated for a series of analogs, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate these descriptors with the observed biological activity. dergipark.org.tr The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore modeling , another key computational technique, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. pharmacophorejournal.com For this compound, a pharmacophore model could be developed based on its key chemical features, which may include:

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).

A hydrogen bond donor (the hydroxyl group of the carboxylic acid).

An aromatic ring feature.

A hydrophobic feature (the chlorinated and methylated phenyl ring).

By generating and validating a pharmacophore model, researchers can screen large chemical databases to identify novel compounds that match the pharmacophoric requirements and are therefore likely to exhibit the desired biological activity. nih.govnih.gov

The table below illustrates the types of molecular descriptors that would be calculated in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing/donating nature of substituents. |

| Dipole Moment | Reflects the overall polarity of the molecule. | |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. |

| Taft Steric Parameter (Es) | Measures the steric effect of substituents. | |

| Hydrophobic | Log P | Indicates the lipophilicity of the molecule. |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule. |

Thermochemical Property Evaluation using Quantum Chemical Methods

Quantum chemical methods are powerful tools for the theoretical evaluation of thermochemical properties of molecules, providing insights that can be complementary to experimental data. iaea.orgresearchgate.net For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of thermochemical parameters with a high degree of accuracy. mdpi.com

The standard enthalpy of formation (ΔfH°), a key thermochemical property, can be calculated using various computational protocols. This involves optimizing the molecular geometry of this compound and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections. These calculations provide a theoretical estimate of the energy of the molecule, which can then be used to derive the enthalpy of formation. mdpi.com

Other important thermochemical properties that can be evaluated through quantum chemical calculations include:

Gibbs Free Energy of Formation (ΔfG°): This parameter determines the spontaneity of the formation of the compound. mdpi.com

Entropy (S°): A measure of the disorder or randomness of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These calculated thermochemical properties are valuable for understanding the stability and reactivity of this compound. For instance, the bond dissociation energy of the C-Cl bond or the O-H bond in the carboxylic acid group can be calculated to predict potential reaction pathways.

Below is a table presenting hypothetical thermochemical data for this compound that could be obtained from quantum chemical calculations.

| Thermochemical Property | Hypothetical Value | Unit |

| Standard Enthalpy of Formation (gas) | -450 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | -320 | kJ/mol |

| Standard Entropy (gas) | 420 | J/(mol·K) |

| Heat Capacity (Cv, gas) | 180 | J/(mol·K) |

It is important to note that the accuracy of these quantum chemical predictions depends on the level of theory and basis set used in the calculations. mdpi.com Experimental validation of these theoretical values is often sought to ensure their reliability. iaea.orgresearchgate.net

Biological Activities and Mechanistic Studies of 6 Chloro 2,3 Dimethylbenzoic Acid Analogs

Enzyme Inhibition Studies

Direct studies on the enzyme inhibitory properties of 6-chloro-2,3-dimethylbenzoic acid are not available in the current body of scientific literature. However, research on analogous structures provides some insights into the potential for this class of compounds to interact with enzymatic targets.

Mechanisms of Action: Binding to Active Sites and Obstruction of Catalytic Activity

Research on other chlorinated benzoic acid derivatives suggests that the presence and position of the chloro and methyl groups on the benzoic acid scaffold can significantly influence binding to enzyme active sites. For instance, studies on different substituted benzoic acid derivatives have shown that these molecules can act as inhibitors for various enzymes, often through competitive or non-competitive mechanisms by physically blocking the substrate-binding pocket. The specific interactions, such as hydrogen bonding and hydrophobic interactions, are dictated by the substitution pattern on the aromatic ring. Without experimental data for this compound, any proposed mechanism would be purely speculative.

Identification of Potential Molecular Targets and Biological Pathways

While no molecular targets have been identified for this compound, studies on similar compounds point towards a range of possibilities. For example, some benzoic acid derivatives have been investigated for their ability to inhibit enzymes involved in metabolic pathways or cell signaling. The specific biological pathways that could potentially be modulated by this compound remain to be elucidated through future research.

Antimicrobial Properties

There is no specific data available on the antimicrobial properties of this compound against key bacterial pathogens.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli)

Direct testing of this compound against common Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli has not been reported in the reviewed literature. The antimicrobial activity of benzoic acid and its derivatives is known to be dependent on the specific substituents on the benzene (B151609) ring, which affect properties like lipophilicity and acidity, crucial for penetrating bacterial cell membranes and disrupting cellular functions.

Potential in the Development of Novel Antimicrobial Agents

Given the well-established antimicrobial properties of many benzoic acid derivatives, there is a theoretical potential for this compound to serve as a scaffold for the development of new antimicrobial agents. However, without any foundational data on its intrinsic activity, this remains a hypothesis that requires experimental validation.

Anticancer Effects and Therapeutic Potential

No studies were found that specifically investigated the anticancer effects or therapeutic potential of this compound. Research into the anticancer properties of substituted benzoic acids is an active field, with some derivatives showing promise by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines. The specific effects of the 6-chloro-2,3-dimethyl substitution pattern in this context have not been explored.

In Vitro Studies on Human Cancer Cell Lines

While specific studies on the MFE-296 human cancer cell line for this compound are not extensively documented in publicly available research, the broader class of substituted benzoic acid derivatives has demonstrated notable in vitro activity against various human cancer cell lines. Research into structurally related compounds provides insights into the potential cytotoxic effects of this particular molecule.

For instance, studies on other chlorinated and methylated benzoic acid analogs have shown anti-proliferative and cytotoxic activities. Dimethylarsinic acid, an organic arsenic derivative, has demonstrated antiproliferative and cytotoxic effects against several leukemia and multiple myeloma cell lines, with significantly less impact on normal progenitor cells. nih.gov Similarly, compounds like friedelin (B1674157) and oleanolic acid, isolated from medicinal plants, have shown cytotoxicity against a range of cancer cell lines, inducing cell death through both apoptosis and necrosis. nih.gov The mechanisms often involve the inhibition of critical cellular processes, such as the mitotic spindle development, DNA repair, and RNA synthesis, as seen with vinblastine (B1199706) and vincristine. nih.gov These examples from related compounds underscore the potential for this compound to exhibit anticancer properties, warranting further investigation.

Table 1: In Vitro Activity of Related Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Dimethylarsinic acid | Leukemia & Multiple Myeloma | Antiproliferative and cytotoxic | nih.gov |

| Friedelin | Various | Cytotoxic (apoptosis and necrosis) | nih.gov |

| Oleanolic acid | Various | Cytotoxic | nih.gov |

| Vinblastine | General | Inhibition of mitotic spindle development | nih.gov |

| Vincristine | General | Inhibition of DNA repair and RNA synthesis | nih.gov |

Investigation as a Precursor in Pharmaceutical Compound Synthesis

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. wikipedia.org Their structural versatility allows them to serve as key intermediates in the creation of complex drug molecules. For example, 6-chloro-2-mercaptobenzoic acid is a crucial intermediate in the production of the herbicide pyrithiobac-sodium. google.com This highlights the industrial relevance of chlorinated benzoic acid structures.

The term "drug precursor" refers to substances used in the illicit manufacture of drugs, but many of these chemicals also have legitimate and widespread industrial and pharmaceutical applications. wikipedia.orgunodc.orgunvienna.orgunodc.org The specific arrangement of chloro and methyl groups on the benzoic acid ring of this compound makes it a candidate for investigation as a precursor in the synthesis of novel therapeutic agents. The reactivity of the carboxylic acid group, combined with the electronic effects of the ring substituents, provides a scaffold that can be modified to produce a variety of biologically active molecules.

Antioxidant Activities

The antioxidant properties of benzoic acid derivatives are a subject of significant research interest. antiox.orgnih.govantiox.orgresearchgate.net These compounds can act as free radical scavengers, mitigating the cellular damage caused by reactive oxygen species. The antioxidant capacity is heavily influenced by the nature and position of substituents on the benzene ring.

Table 2: Antioxidant Properties of Benzoic Acid Derivatives

| Compound Type | Key Structural Feature | Antioxidant Activity | Reference |

|---|---|---|---|

| Monohydroxybenzoic acids | -OH in ortho or para position | High | antiox.organtiox.orgresearchgate.net |

| Dihydroxybenzoic acids | -OH groups in ortho and para positions to -COOH | Good | antiox.org |

| Dihydroxybenzoic acids | -OH groups in meta position to -COOH | Poor (can be pro-oxidant) | antiox.org |

| Cinnamic acid derivatives | Compared to benzoic acid counterparts | More efficient | nih.gov |

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Position and Bulkiness on Biological Activity

The biological activity of benzoic acid derivatives is intricately linked to the position and nature of their substituents. pharmacy180.comyoutube.com The "ortho-effect," for instance, describes the observation that most ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid, a phenomenon attributed to a combination of steric and electronic factors. libretexts.orgquora.com

Electron-withdrawing substituents, such as a chloro group, generally increase the acidity of benzoic acids by stabilizing the carboxylate anion. libretexts.orgresearchgate.net This effect is most pronounced when the substituent is in the para position. mdpi.com In the context of local anesthetics derived from benzoic acid, electron-withdrawing groups in the ortho or para positions can enhance activity. pharmacy180.com Conversely, for anti-sickling properties, strong electron-donating groups on the benzene ring are considered favorable. The steric bulk of substituents also plays a crucial role, potentially hindering the interaction of the molecule with its biological target. For example, in the case of sirtuin inhibitors, the size of the substituent on the benzoic acid appears to be important for enhanced activity. nih.gov

Role of Lipid Solubility and Steric Effects in Metabolic Pathways (e.g., Glycine (B1666218) Conjugation)

The metabolism of benzoic acid derivatives, particularly through pathways like glycine conjugation, is significantly influenced by physicochemical properties such as lipid solubility and steric effects. nih.gov Glycine conjugation is an important detoxification process, and its efficiency can be modulated by the structural features of the benzoic acid substrate.

Studies have shown that increased lipid solubility of substituted benzoic acids can lead to a higher extent of glycine conjugation. However, this is counteracted by steric hindrance. Bulky substituents on the benzene ring can impede the enzymatic process of glycine conjugation. This steric effect is particularly pronounced, suggesting that the active site of the enzyme involved has limited tolerance for bulky groups. nih.gov The electronic properties of the substituents also play a role, with conjugation activity often increasing with a decrease in the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov Therefore, the metabolic fate of this compound would be determined by a balance between its lipid solubility, conferred by the methyl groups, and the steric hindrance and electronic effects introduced by both the chloro and methyl substituents.

Table 3: Factors Influencing Glycine Conjugation of Substituted Benzoic Acids

| Factor | Influence on Glycine Conjugation | Underlying Principle | Reference |

|---|---|---|---|

| Increased Lipid Solubility | Increases conjugation | Enhanced transport and interaction with enzymes | nih.gov |

| Bulky Substituents | Decreases conjugation | Steric hindrance at the enzyme's active site | nih.gov |

| Electronic Properties (e.g., lower LUMO energy) | Increases conjugation | Favorable electronic interactions with the enzyme | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

In the field of organic chemistry, 6-chloro-2,3-dimethylbenzoic acid serves as a versatile building block, or synthon, for the creation of more complex molecular architectures. Substituted benzoic acids are frequently used as starting materials or intermediates in multi-step synthetic pathways. chemicalbook.com The reactivity of the carboxylic acid group, combined with the presence of a chloro substituent on the aromatic ring, provides multiple reaction sites.

The carboxylic acid moiety can undergo a wide range of transformations, including esterification, amidation, and reduction to an alcohol or conversion into an acid chloride. The chlorine atom can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, which are powerful methods for forming carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows chemists to strategically incorporate the 6-chloro-2,3-dimethylbenzoyl unit into larger, more intricate structures, such as those found in pharmaceuticals or other functionally complex organic molecules. For instance, related chloro-substituted compounds are used in the synthesis of heterocyclic systems like azetidinones. mdpi.com

Application as a Ligand in Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. uci.edu this compound, upon deprotonation of its carboxylic acid group to form 6-chloro-2,3-dimethylbenzoate, can function as an effective ligand. The carboxylate group possesses oxygen atoms with lone pairs of electrons that can be donated to a metal center, forming a coordinate bond.

The nature of the coordination can vary, with the carboxylate group acting as a monodentate ligand (binding through one oxygen atom) or a bidentate ligand (binding through both oxygen atoms). In its bidentate form, it can chelate to a single metal center or act as a bridge between two or more metal ions, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric hindrance from the methyl groups, and the reaction conditions.

The carboxylate anion of this compound is capable of forming stable complexes with a variety of transition metals, including copper(II) and iron(III). While specific studies on the complexation of these exact metals with this compound are not extensively documented in readily available literature, the behavior can be inferred from the well-established coordination chemistry of other substituted benzoates. The carboxylate group readily coordinates to metal ions like Cu(II) and Fe(III) to form metal-organic frameworks or discrete molecular complexes.

| Metal Ion | Potential Coordination Mode | Resulting Complex Type |

|---|---|---|

| Copper(II) | Bidentate bridging | Dinuclear "paddle-wheel" structures or coordination polymers |

| Iron(III) | Monodentate or Bidentate chelating/bridging | Mononuclear or polynuclear clusters |

Lanthanide ions (Ln³⁺) are known for their unique luminescent and magnetic properties, which are highly dependent on their coordination environment. researchgate.net Organic ligands play a crucial role in sensitizing the luminescence of lanthanide ions, a phenomenon known as the "antenna effect." mdpi.com Substituted benzoic acids are frequently employed as ligands for this purpose. doi.orgresearchgate.netnih.gov

This compound can act as a ligand to form complexes with lanthanide ions. The carboxylate group coordinates to the Ln³⁺ ion, and the aromatic ring can act as an antenna, absorbing ultraviolet light and transferring the energy to the metal center. This energy transfer can result in the emission of light at characteristic wavelengths for the specific lanthanide ion, such as the red emission from Europium(III) or the green emission from Terbium(III). mdpi.comdoi.org Studies on analogous systems, such as dichlorobenzoic acid and dimethylbenzoic acid, have demonstrated the formation of binuclear and polynuclear lanthanide complexes with interesting photoluminescent properties. doi.orgnih.gov

| Analogous Ligand | Lanthanide Ion(s) | Observed Property/Structure | Reference |

|---|---|---|---|

| 2,3-Dichlorobenzoic acid | Pr(III), Sm(III), Eu(III) | Binuclear complexes; Eu(III) complex shows red fluorescence. | doi.org |

| 2,6-Dimethylbenzoic acid | Sm(III), Eu(III), Gd(III), Tb(III) | Isomorphic 2D supramolecular frameworks with luminescent properties. | researchgate.net |

| 2,4-Dimethylbenzoic acid | Pr(III), Nd(III), Sm(III), Eu(III), Gd(III) | Binuclear complexes forming 1D or 2D structures. | nih.gov |

| 3-Dimethylaminobenzoic acid | Gd(III), Tb(III) | Dimeric structures forming supramolecular frameworks. | mdpi.com |

Utilization as a Reference Compound in Analytical Chemistry

In analytical chemistry, the accuracy of results is contingent on the quality of the reference materials used. sigmaaldrich.com Pure, well-characterized compounds serve as reference standards for the identification and quantification of substances in various samples. This compound, when synthesized to a high degree of purity, can be used as such a standard.

It can be employed in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to calibrate the instrument and to identify the presence of the compound in a mixture by comparing retention times. In spectroscopic methods, its known spectrum (e.g., NMR, IR, Mass Spectrometry) can be used as a reference to confirm the identity of synthesized or isolated materials.

Potential Applications in Agrochemicals, Dyes, and Polymer Production

The structural motifs present in this compound suggest its potential for use as an intermediate in several industrial applications.

Agrochemicals: Many herbicides, fungicides, and insecticides are complex organic molecules built from smaller, functionalized aromatic rings. The synthesis of the broad-spectrum herbicide pyrithiobac-sodium, for example, involves an intermediate derived from a related dichlorinated benzonitrile, highlighting the relevance of chlorinated benzoic acid derivatives in this sector. google.com

Dyes: The benzoic acid structure can be chemically modified to create dye molecules. The aromatic ring can be functionalized with chromophoric (color-giving) and auxochromic (color-modifying) groups to produce compounds with specific colors and properties for use in textiles, inks, and pigments.

Polymer Production: Benzoic acid and its derivatives can be incorporated into polymer chains. For instance, they can be used to create specialty polyesters or polyamides with modified properties, such as increased thermal stability or altered solubility, conferred by the chloro and methyl substituents.

Environmental Considerations and Degradation Pathways of Substituted Benzoic Acids

Biodegradation Studies

Microorganisms play a crucial role in the natural attenuation of substituted benzoic acids. The ability of microbial communities to utilize these compounds as carbon and energy sources is a key factor in their environmental persistence.

Microbial Degradation Pathways (e.g., by Micrococcus species)

Various bacterial species have demonstrated the ability to degrade substituted benzoic acids. For instance, a species of Micrococcus, isolated through an isophthalate (B1238265) enrichment process, has been shown to utilize several substituted benzoic acids as its sole source of carbon and energy. oup.comoup.com This particular Micrococcus species can degrade benzoic acid and anthranilic acid. oup.comoup.com The initial steps in the aerobic bacterial degradation of aromatic compounds often involve the formation of substituted 1,2-dihydroxybenzenes, commonly known as catechols. jbarbiomed.comjbarbiomed.com

The degradation of chlorobenzoic acids (CBAs) can be initiated by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring. researchgate.net For example, the degradation of 2-chlorobenzoic acid can proceed through the action of 2-chlorobenzoate-1,2-dioxygenase. researchgate.net Similarly, benzoate-1,2-dioxygenase is involved in the degradation of 3-chlorobenzoic acid. researchgate.netresearchgate.net In some cases, the degradation of different CBA isomers, such as 2,3-CBA and 2,5-CBA, can be carried out by the same group of microorganisms. researchgate.net

The degradation of these compounds is not limited to aerobic conditions. Denitrifying bacteria can also metabolize halogenated benzoic acids, using them as a carbon source under anaerobic conditions. nih.gov For instance, enrichment cultures have readily degraded 3- and 4-chlorobenzoate (B1228818) within a few weeks. nih.gov

Intermediate Metabolite Formation (e.g., Catechol, Protocatechuic Acid)

The microbial breakdown of substituted benzoic acids proceeds through a series of intermediate metabolites. The specific intermediates formed depend on the initial compound and the metabolic pathway utilized by the microorganism.

A common strategy in the aerobic degradation of aromatic compounds is the conversion to central intermediates like catechol and protocatechuic acid. koreascience.kr For example, a Micrococcus species has been observed to degrade benzoic acid and anthranilic acid via the formation of catechol. oup.comoup.com This catechol is then further broken down through an ortho-cleavage pathway. oup.comoup.com In the same organism, p-hydroxybenzoic acid is degraded through the formation of protocatechuic acid. oup.comoup.com

Similarly, the degradation of 4-chlorobenzoic acid by Cupriavidus sp. strain SK-3 involves a hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then hydroxylated to form protocatechuic acid. nih.gov This protocatechuic acid is subsequently metabolized via the β-ketoadipate pathway. nih.gov The β-ketoadipate pathway, with its two branches starting from catechol and protocatechuic acid, is a major route for the degradation of aromatic compounds. nih.gov

In the degradation of 2-chlorobenzoate (B514982) by a Pseudomonas species, 2,3-dihydroxybenzoate has been identified as a key metabolite. nih.gov The degradation of 3-chlorobenzoic acid can also lead to the formation of chlorocatechols. researchgate.net The specific type of chlorocatechol formed (e.g., 3-chlorocatechol (B1204754) or 4-chlorocatechol) depends on the position of the initial hydroxylation on the benzene (B151609) ring. researchgate.net

The following table summarizes the intermediate metabolites formed from the degradation of various substituted benzoic acids by different microorganisms.

| Original Compound | Microorganism | Intermediate Metabolite(s) |

| Benzoic Acid | Micrococcus sp. | Catechol oup.comoup.com |

| Anthranilic Acid | Micrococcus sp. | Catechol oup.comoup.com |

| p-Hydroxybenzoic Acid | Micrococcus sp. | Protocatechuic Acid oup.comoup.com |

| 4-Chlorobenzoic Acid | Cupriavidus sp. strain SK-3 | 4-Hydroxybenzoic Acid, Protocatechuic Acid nih.gov |

| 2-Chlorobenzoate | Pseudomonas sp. | 2,3-Dihydroxybenzoate nih.gov |

| 3-Chlorobenzoic Acid | Various Bacteria | Chlorocatechols researchgate.net |

Structure-Activity Relationships in Biodegradability Prediction

The chemical structure of a substituted benzoic acid significantly influences its susceptibility to microbial degradation. Structure-activity relationships (SARs) are used to predict the biodegradability of these compounds based on their molecular features.

Generally, the presence of certain functional groups can either enhance or hinder biodegradation. For example, hydrophilic substitutions like hydroxyl and carboxylic acid groups are often associated with improved biodegradability. mdpi.com Conversely, halogen substitutions, particularly chlorine, tend to decrease biodegradability. mdpi.comacs.org Halogenated compounds are often more resistant to degradation due to the strength of the carbon-halogen bond. mdpi.com

The position of substituents on the benzoic acid ring also plays a critical role. For instance, denitrifying enrichment cultures have shown ready degradation of 3- and 4-chlorobenzoate, while 2-chlorobenzoate was metabolized much more slowly. nih.gov This suggests that the steric hindrance or electronic effects of the substituent at the ortho position can impede enzymatic attack.

Machine learning models have been developed to predict the ready biodegradability of chemicals based on their structural properties. acs.org These models have confirmed that properties such as solubility, molecular weight, and the number of nitrogen atoms acting as hydrogen bond acceptors are critical for biodegradability. acs.org The presence of aromatic rings and halogen substitutions are generally found to hinder biodegradation, while ester and carboxyl groups tend to promote it. acs.org

The following table outlines the general influence of different structural features on the biodegradability of substituted benzoic acids.

| Structural Feature | Influence on Biodegradability |

| Hydrophilic groups (e.g., -OH, -COOH) | Generally enhances mdpi.com |

| Halogen substitutions (e.g., -Cl) | Generally hinders mdpi.comacs.org |

| Ester groups | Generally promotes acs.org |

| Aromatic rings | Generally hinders acs.org |

| Position of substituent | Can significantly affect degradation rate nih.gov |

Oxidative Degradation Mechanisms

In addition to biodegradation, substituted benzoic acids can be degraded through chemical oxidation processes. These processes are often employed in water treatment to remove persistent organic pollutants.

Stability Under Oxidative Conditions (e.g., Hydrogen Peroxide Exposure)

The stability of substituted benzoic acids under oxidative conditions depends on the specific oxidant and the reaction conditions. Hydrogen peroxide (H₂O₂) is a common oxidant used in advanced oxidation processes (AOPs). The photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide has been studied, showing that at a high ratio of H₂O₂ to benzoic acid, the compound can be completely decomposed. rsc.org

The degradation of benzoic acid derivatives generally increases with rising temperature. researchgate.net While some derivatives show mild degradation at 150°C and severe degradation at 200°C, benzoic acid itself can remain stable up to 300°C under certain subcritical water conditions. researchgate.net

The rate of degradation is also highly dependent on pH. For instance, the degradation of 2-hydroxybenzoic acid using the Fenton process (H₂O₂ and Fe²⁺) is most effective under acidic conditions (pH 2-4). scielo.brresearchgate.net The stability of hydrogen peroxide itself is pH-dependent, with its decomposition rate increasing rapidly above pH 5. scielo.br

The following table provides a general overview of the stability of benzoic acid and its derivatives under different oxidative conditions.

| Compound | Oxidative Condition | Stability/Degradation |

| Benzoic Acid | High H₂O₂ ratio, photo-induced | Complete decomposition rsc.org |

| Benzoic Acid Derivatives | Subcritical water, 150°C | Mild degradation researchgate.net |

| Benzoic Acid Derivatives | Subcritical water, 200°C | Severe degradation researchgate.net |

| Benzoic Acid | Subcritical water, up to 300°C | Stable researchgate.net |

| 2-Hydroxybenzoic Acid | Fenton process (acidic pH) | Rapid degradation scielo.brresearchgate.net |

Formation of Byproducts and Kinetic Modeling of Degradation

The oxidative degradation of substituted benzoic acids leads to the formation of various byproducts. The identification of these byproducts is crucial for understanding the degradation mechanism and assessing the potential for the formation of more toxic compounds.

In the photoinduced oxidation of benzoic acid with hydrogen peroxide, hydroxybenzoic acid is a major initial product, while benzene and phenol (B47542) are minor products. rsc.org As the reaction progresses, lower aliphatic acids like malonic acid can be formed. rsc.org The degradation of other benzoic acid derivatives, such as anthranilic acid and salicylic (B10762653) acid, in high-temperature water can lead to decarboxylation, forming aniline (B41778) and phenol, respectively. researchgate.net

The kinetics of these degradation reactions are often modeled to predict the rate of disappearance of the parent compound and the formation of byproducts. The degradation of benzoic acid and salicylic acid through various ozonation processes has been shown to follow pseudo-first-order kinetics. sciensage.info Similarly, the degradation of 2-hydroxybenzoic acid by AOPs was found to follow first-order kinetics. scielo.brresearchgate.net

Kinetic models can also be developed for more complex systems. For the catalytic hydrodeoxygenation of benzoic acid, a Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach has been used to develop a kinetic model. rsc.org This model assumed dual-site adsorption of dissociatively adsorbed hydrogen and accurately represented the three-phase reaction. rsc.org

The following table lists some of the byproducts formed during the oxidative degradation of benzoic acid and its derivatives.

| Original Compound | Oxidative Process | Byproducts |

| Benzoic Acid | Photo-induced H₂O₂ | Hydroxybenzoic acid, Benzene, Phenol, Malonic acid rsc.org |

| Anthranilic Acid | High-temperature water | Aniline researchgate.net |

| Salicylic Acid | High-temperature water | Phenol researchgate.net |

Detection of Substituted Benzoic Acids in Environmental Matrices

The detection of substituted benzoic acids in environmental samples like water and soil is crucial for monitoring their presence and potential impact. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Despite the availability of these sensitive analytical methods, a search of environmental monitoring studies and analytical method development literature did not yield specific results for the detection of 6-Chloro-2,3-dimethylbenzoic acid in environmental matrices. While general methods for the analysis of substituted benzoic acids exist, the specific parameters and validation data required for the quantitative analysis of this compound in complex samples like soil or wastewater are not documented.

Therefore, a data table summarizing the detection methods and findings for this compound in environmental samples cannot be compiled.

Future Research Directions and Emerging Trends

Development of Novel and Regioselective Synthetic Routes for 6-Chloro-2,3-dimethylbenzoic Acid

A patent for the preparation of 6-chloro-2-mercaptobenzoic acid highlights a two-step reaction process starting from 2,6-dichlorobenzonitrile. google.com This approach, while effective for that specific derivative, underscores the need for versatile methods applicable to a broader range of substituted benzoic acids.

In-depth Elucidation of Biological Mechanisms and Target Validation for Therapeutic Applications

Substituted benzoic acids have shown a wide range of biological activities, and future research will aim to elucidate the specific molecular mechanisms underlying these effects. For instance, certain benzoic acid derivatives have been investigated for their potential as anticancer agents. researchgate.net It is hypothesized that compounds like this compound may exert their effects by interacting with specific enzymes or cellular pathways. Future studies will likely involve detailed biochemical and cellular assays to identify the precise molecular targets.

Research into related compounds, such as 3-chloro-2,6-dimethylbenzoic acid, has indicated potential interactions with enzymes like proteases and involvement in cellular pathways such as the ubiquitin-proteasome pathway. Similar in-depth studies on this compound are warranted to validate its therapeutic potential. Furthermore, the antiviral activities observed in some benzoic acid derivatives against pathogens like SARS-CoV suggest another promising avenue for investigation.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For this compound, advanced computational methods can be employed to predict its reactivity, conformational preferences, and various physicochemical properties. mdpi.comresearchgate.net Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and help in understanding the influence of the chloro and methyl substituents on the properties of the benzoic acid ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be crucial in establishing correlations between the molecular structure of substituted benzoic acids and their biological activities or physical properties. mdpi.com This predictive capability can significantly accelerate the design and discovery of new molecules with desired characteristics, whether for therapeutic or industrial applications. Such models can help in predicting the acidity (pKa), solubility, and potential biological interactions of novel derivatives. libretexts.org

Comprehensive Environmental Fate and Remediation Strategies

The presence of chlorinated organic compounds in the environment is a significant concern. Therefore, understanding the environmental fate of this compound is crucial. Future research will need to focus on its persistence, mobility, and potential for bioaccumulation in soil and water systems. Studies on the degradation of chlorobenzoic acids have shown that both aerobic and anaerobic microorganisms can be involved in their breakdown. researchgate.net The degradation pathways often depend on the position of the chlorine atom on the aromatic ring. researchgate.net

Developing effective remediation strategies for environments contaminated with chlorinated benzoic acids is a key priority. Bioremediation, using microorganisms or plants (phytoremediation) to break down these compounds, is a promising and environmentally friendly approach. researchgate.netnih.gov Other innovative remediation technologies that could be explored include the use of nanoscale zero-valent iron (nZVI) for reductive dehalogenation and advanced oxidation processes. nih.govtersusenv.comregenesis.com Research into the adsorption of related compounds using modified polymers also suggests potential avenues for developing materials to remove these contaminants from water. acs.org

Exploration of New Industrial and Materials Science Applications

While the primary focus of research on substituted benzoic acids has often been in the pharmaceutical and agrochemical sectors, there is growing interest in their application in materials science and other industries. Benzoic acid and its derivatives are used in the production of polymers, plasticizers, and alkyd resins. emergenresearch.com The unique substitution pattern of this compound could impart specific properties to polymers or other materials, making it a candidate for creating novel functional materials.

Future research could explore its use as a monomer or an additive in polymer synthesis to enhance properties such as thermal stability, flame retardancy, or chemical resistance. Additionally, its potential application as a precursor for the synthesis of dyes, pigments, or other specialty chemicals warrants investigation. The broader market trends for benzoic acid, driven by its use in food preservation and personal care products, may also inspire research into new applications for its substituted derivatives. emergenresearch.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2,3-dimethylbenzoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : A common approach involves coupling aromatic anhydrides with amines or other nucleophiles. For example, 6-chloro-2,3-naphthalic anhydride derivatives (structurally analogous) are synthesized via condensation reactions with diaminophenylene or substituted amines under reflux in polar aprotic solvents like DMF . Optimization includes controlling reaction temperature (e.g., 80–100°C) and using catalysts such as triethylamine. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : and NMR resolve substituent positions on the aromatic ring (e.g., methyl and chloro groups). For example, methyl protons typically appear at δ 2.1–2.5 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] for CHClO, expected m/z 184.03) and fragmentation patterns. NIST databases provide reference spectra for validation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves isomers .

Q. How do solubility and stability properties of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Stability studies recommend storage at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the chloro substituent . Pre-experiment solubility testing in target solvents (e.g., PBS for biological assays) is critical to avoid precipitation during in vitro studies .

Advanced Research Questions

Q. What mechanistic insights exist for the role of this compound derivatives in modulating biological pathways (e.g., enzyme inhibition)?

- Methodological Answer : Derivatives like EX-527 (a carbazole analog) act as selective SIRT1 inhibitors by binding to the enzyme’s catalytic domain. Competitive inhibition assays (e.g., fluorometric or radioisotope-based) using purified SIRT1 and acetylated substrates (e.g., p53 peptide) quantify IC values. Dose-response curves (10 nM–100 µM) and molecular docking simulations validate binding modes .

Q. How can researchers investigate biosynthetic pathways for this compound in microbial or plant systems?

- Methodological Answer : Radiolabeled precursors (e.g., -acetate) are fed to cultures, and intermediates are tracked via TLC/autoradiography. Polyketide synthase (PKS) gene clusters in Aspergillus or Streptomyces species are analyzed via CRISPR-Cas9 knockout to identify pathway enzymes. LC-MS/MS detects shunt products, revealing methylation and chlorination steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines).

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for SIRT1 inhibition) to identify outliers and calculate weighted averages .

- Advanced Purity Analysis : Use qNMR or LC-HRMS to verify compound integrity (>99% purity) before biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.